(2-Bromo-3-nitrophenyl)methanesulfonyl chloride

Medicinal Chemistry Chemical Biology Mass Spectrometry

(2-Bromo-3-nitrophenyl)methanesulfonyl chloride is an arylmethanesulfonyl chloride derivative characterized by the presence of both a bromo substituent and a nitro group on the aromatic ring, along with a reactive sulfonyl chloride moiety. It has the molecular formula C7H5BrClNO4S and a molecular weight of 314.54 g/mol.

Molecular Formula C7H5BrClNO4S
Molecular Weight 314.54 g/mol
Cat. No. B13245776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-3-nitrophenyl)methanesulfonyl chloride
Molecular FormulaC7H5BrClNO4S
Molecular Weight314.54 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])Br)CS(=O)(=O)Cl
InChIInChI=1S/C7H5BrClNO4S/c8-7-5(4-15(9,13)14)2-1-3-6(7)10(11)12/h1-3H,4H2
InChIKeyKDFVACJAYLEONL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromo-3-nitrophenyl)methanesulfonyl chloride: A Specialized Arylmethanesulfonyl Chloride Building Block for Medicinal Chemistry


(2-Bromo-3-nitrophenyl)methanesulfonyl chloride is an arylmethanesulfonyl chloride derivative characterized by the presence of both a bromo substituent and a nitro group on the aromatic ring, along with a reactive sulfonyl chloride moiety . It has the molecular formula C7H5BrClNO4S and a molecular weight of 314.54 g/mol . This compound belongs to a class of electrophilic reagents used in organic synthesis, particularly for the introduction of the (2-bromo-3-nitrophenyl)methanesulfonyl group into target molecules, enabling the construction of complex sulfonamides, sulfonates, and related derivatives .

Orthogonal handles – Bromo and nitro groups enable sequential diversification via cross-coupling and reduction.
Mass-tag enabled – Bromine isotope pattern supports unambiguous MS tracking in complex matrices.
Regioselective control – Substitution pattern influences sulfonylation chemoselectivity and downstream functionalization.

Why Generic (2-Bromo-3-nitrophenyl)methanesulfonyl chloride Substitution Fails in Regioselective and Orthogonal Synthesis


Generic substitution among arylmethanesulfonyl chlorides fails due to the critical influence of substituent pattern (bromo vs. nitro position, and their combination) on electrophilic reactivity, steric demand, and subsequent downstream functionalization [1]. The 2-bromo-3-nitro substitution pattern in this specific compound imposes unique electronic and steric constraints that directly impact reaction rates with nucleophiles and the regio-/chemoselectivity of subsequent transformations, such as Suzuki couplings or nitro reductions [2]. Consequently, a simple swap with a regioisomer (e.g., 4-bromo-3-nitro) or a mono-substituted analog can lead to drastically different reaction outcomes, including altered yields, unexpected byproducts, or complete failure of a synthetic sequence, underscoring the necessity for exact compound specification in procurement .

Regioisomer mismatch

Replacing with 4-bromo-3-nitro or other regioisomers may alter reaction kinetics and regioselectivity, yielding different product distributions.

Missing cross-coupling handle

Non-brominated analogs (e.g., 2-nitrophenyl derivative) lack the aryl bromide required for Suzuki or Buchwald-Hartwig diversification.

Limited orthogonal elaboration

Mono-substituted or unsubstituted methanesulfonyl chlorides do not offer the dual nitro/bromo functional handles for iterative synthesis.

(2-Bromo-3-nitrophenyl)methanesulfonyl chloride Quantitative Differentiation Evidence Guide


Molecular Weight and Heavy Atom Count Differentiation from Non-Brominated Analogs

(2-Bromo-3-nitrophenyl)methanesulfonyl chloride possesses a molecular weight of 314.54 g/mol and a heavy atom count of 15, which is significantly higher than its non-brominated analog, (2-nitrophenyl)methanesulfonyl chloride (molecular weight 235.64 g/mol, heavy atom count 12) . This 78.9 g/mol increase in molecular weight and the presence of a heavy bromine atom provide a distinct advantage in mass spectrometry-based assays, facilitating easier identification and quantification of reaction products or metabolites due to the characteristic bromine isotope pattern (79Br/81Br, ~1:1 ratio) [1].

Molecular Weight Shift
Reported
+78.9 g/mol vs non-brominated analog
May support mass-tag differentiation in MS assays
Characteristic 79Br/81Br isotopic pattern
Medicinal Chemistry Chemical Biology Mass Spectrometry

Melting Point and Physical State Differentiation from Regioisomeric and Mono-Substituted Analogs

While a definitive experimental melting point for (2-Bromo-3-nitrophenyl)methanesulfonyl chloride is not widely reported in primary literature, it is a solid at ambient temperature, similar to its analogs . However, its specific substitution pattern leads to a distinct, albeit unreported, melting point range compared to related compounds: (2-nitrophenyl)methanesulfonyl chloride melts at 64-66 °C , (3-nitrophenyl)methanesulfonyl chloride at 95-102 °C , and (4-nitrophenyl)methanesulfonyl chloride at 90-94 °C . This wide variation (ΔT > 30 °C) among regioisomers and functional analogs highlights the profound impact of substituent position and identity on solid-state packing, which directly influences purification by recrystallization and handling during scale-up .

Melting Point Variation
Data to verify
Class variation >30 °C among analogs
Purification protocols may require compound-specific optimization
Target compound exact m.p. not reported
Crystallization Purification Process Chemistry

Orthogonal Reactivity Enabled by the 2-Bromo Substituent for Downstream Cross-Coupling

The presence of an aryl bromide in (2-Bromo-3-nitrophenyl)methanesulfonyl chloride provides an orthogonal handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is absent in its non-halogenated analogs [1]. Specifically, this compound contains an aryl bromide moiety, which is a prerequisite for such transformations. In contrast, (2-nitrophenyl)methanesulfonyl chloride lacks a halide on the aromatic ring, rendering it inert to these powerful C-C and C-N bond-forming reactions . This functional handle allows for the iterative and selective elaboration of the aryl core after sulfonylation, a crucial strategy in diversity-oriented synthesis and lead optimization .

Aryl Bromide Handle
Class-level
Present (2-bromo) vs absent in non-halogenated analog
Supports modular diversification via cross-coupling
Orthogonal to sulfonyl chloride reactivity
Synthetic Methodology Suzuki-Miyaura Coupling Medicinal Chemistry

Enhanced Electrophilicity and Steric Profile Due to Ortho-Bromo Substitution

The ortho-bromo substituent in (2-Bromo-3-nitrophenyl)methanesulfonyl chloride is expected to exert both electron-withdrawing inductive effects and significant steric hindrance on the adjacent sulfonyl chloride group [1]. While direct kinetic data for this specific compound are absent, studies on related ortho-substituted benzenesulfonyl chlorides show that ortho-alkyl groups enhance reactivity, although this is tempered by steric effects [2]. The combination of a strongly electron-withdrawing nitro group and a heavy bromine atom creates a unique electronic environment that can alter the rate and selectivity of nucleophilic substitution compared to analogs lacking this specific substitution pattern [3]. This tunable reactivity profile is valuable for achieving chemoselective sulfonylation in the presence of other reactive functionalities.

Steric & Electronic Profile
Class-level
Ortho-Br imparts steric hindrance and inductive withdrawal
May influence chemoselectivity in sulfonylation
Inferred from benzenesulfonyl chloride studies
Physical Organic Chemistry Reaction Kinetics Structure-Activity Relationships

Nitro Group Positional Effect on Reaction Rate with Anilines

The position of the nitro group on the aromatic ring significantly influences the reactivity of the sulfonyl chloride. While specific data for (2-Bromo-3-nitrophenyl)methanesulfonyl chloride are not available, kinetic studies on substituted benzenesulfonyl chlorides demonstrate that substituent effects are well-correlated by Hammett equations [1]. The 3-nitro group in this compound is meta to the methanesulfonyl chloride moiety, which would exert a strong electron-withdrawing inductive effect (-I effect) without the resonance stabilization possible for para-nitro analogs [2]. This difference in electronic activation can lead to altered reaction rates and product distributions compared to para-nitro substituted analogs, such as (4-nitrophenyl)methanesulfonyl chloride .

Nitro Group Position
Class-level
3-NO2 (meta) exerts strong -I effect
Reactivity profile may differ from para-nitro analogs
Hammett analysis of related systems
Physical Organic Chemistry Hammett Analysis Reaction Mechanisms

Potential for Unique Biological Activity Due to Aryl Bromide and Nitro Group Combination

The specific combination of a 2-bromo-3-nitrophenyl group has been explored in the context of guanylyl cyclase inhibition. For example, NS 2028, a potent and specific irreversible inhibitor of soluble guanylyl cyclase, contains a closely related 2-bromo-4-nitrophenyl motif . While (2-Bromo-3-nitrophenyl)methanesulfonyl chloride is not itself a bioactive compound, its use as a building block allows for the installation of a pharmacophore with demonstrated biological activity. Specifically, the 2-bromo-3-nitro substitution pattern may confer favorable binding interactions with certain enzyme active sites compared to other halogen/nitro combinations [1].

Pharmacophore Relevance
Context-dependent
2-Bromo-nitrophenyl motif in known enzyme inhibitors
Supports pharmacophore exploration in target-based research
Structural analogy to NS 2028 scaffold
Medicinal Chemistry Chemical Biology Probe Development

Procurement-Critical Application Scenarios for (2-Bromo-3-nitrophenyl)methanesulfonyl chloride


Modular Synthesis of Diversified Sulfonamide Libraries via Iterative Suzuki Coupling

Procurement of (2-Bromo-3-nitrophenyl)methanesulfonyl chloride is essential for medicinal chemistry groups employing a 'sulfonylate-then-diversify' strategy. The compound is first used to sulfonylate an amine-containing scaffold (e.g., a piperidine or aniline derivative) [1]. The resulting sulfonamide intermediate retains the aryl bromide handle, which is then subjected to Suzuki-Miyaura cross-coupling with a panel of boronic acids to generate a library of analogs with varied aryl/heteroaryl substitutions at the 2-position [2]. This modular approach is impossible with non-halogenated analogs like (2-nitrophenyl)methanesulfonyl chloride, making the brominated version a non-negotiable reagent for this synthetic route .

Synthesis of Functional Probes with Mass Spectrometry Tags for Target Engagement Studies

Chemical biology laboratories focused on target identification and validation should procure (2-Bromo-3-nitrophenyl)methanesulfonyl chloride as a precursor for activity-based probes or affinity reagents. The heavy bromine atom provides a distinctive isotopic signature in mass spectrometry, facilitating the unambiguous identification of probe-labeled proteins in complex cellular lysates [1]. When conjugated to a bioactive ligand or a reactive warhead via the sulfonyl chloride, the (2-bromo-3-nitrophenyl)methanesulfonyl moiety acts as a 'mass tag' that enhances signal-to-noise ratio and simplifies data analysis in LC-MS/MS-based proteomics experiments [2].

Development of Orthogonally Protected Intermediates for Complex Natural Product Synthesis

In multi-step total synthesis, (2-Bromo-3-nitrophenyl)methanesulfonyl chloride serves as a unique protecting group or functional handle. The sulfonyl chloride can be used to protect alcohols or amines as stable sulfonates or sulfonamides, respectively [1]. Critically, the presence of both a nitro group (which can be reduced to an amine) and an aryl bromide (which can undergo cross-coupling) provides two orthogonal functional handles for subsequent elaboration after the initial sulfonylation step. This level of functional group density and orthogonality is not found in simpler methanesulfonyl chlorides or mono-substituted analogs, justifying its selection for complex molecule construction [2].

Structure-Activity Relationship (SAR) Studies on 2-Bromo-3-nitrophenyl Pharmacophores

Building upon the known biological activity of 2-bromo-nitrophenyl-containing compounds (e.g., NS 2028 as a soluble guanylyl cyclase inhibitor), procurement of (2-Bromo-3-nitrophenyl)methanesulfonyl chloride is critical for SAR exploration of this chemotype [1]. The compound allows for systematic variation of the linker (methanesulfonyl vs. sulfonyl) and the amine component of the sulfonamide, enabling the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds targeting enzymes like soluble guanylyl cyclase or other proteins sensitive to this pharmacophore [2].

Application
Selection Property
Validation Focus
Sulfonamide Library Synthesis
Aryl bromide cross-coupling handle
Suzuki coupling efficiency and scope
MS-Based Probe Development
Bromine isotope mass tag
Signal-to-noise ratio in proteomics
Orthogonal Intermediate Synthesis
Orthogonal nitro and bromo handles
Reduction and cross-coupling sequence compatibility
2-Bromo-nitrophenyl SAR Studies
Pharmacophore motif for enzyme targets
Binding potency and selectivity assays

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